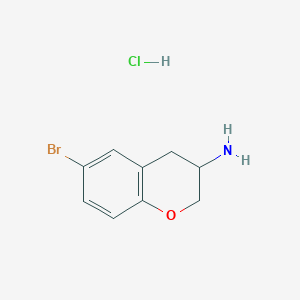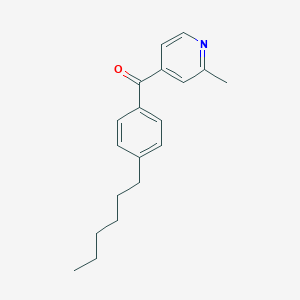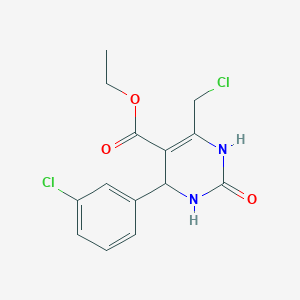
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, also known as 2-CPM-IPB, is a chemical compound that is widely used in scientific research laboratories due to its unique properties. 2-CPM-IPB is used as a reagent in various reactions, as a catalyst in organic synthesis, and as a starting material for drug synthesis. It has also been used in the synthesis of various polymers and materials. 2-CPM-IPB has a wide range of applications in the field of organic chemistry and is an important compound for many research laboratories.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Cyclamen Aldehyde Synthesis : A study by Vrbková et al. (2015) explored the synthesis of cyclamen aldehyde, a fragrant substance, through a two-step process involving aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation using Ru/C catalysts. This research highlights the potential for synthesizing fragrance compounds from 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde-related substances (Vrbková et al., 2015).
Applications in Biochemistry and Medicine
Anticancer Properties of Tetranuclear Complexes : Quiroga et al. (1998) synthesized tetrameric orthopalladated complexes from p-isopropylbenzaldehyde thiosemicarbazone, demonstrating potential anticancer properties and suggesting their use in tumor lines resistant to conventional drugs (Quiroga et al., 1998).
Tyrosinase Inhibitors from Cumin : Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor, suggesting its potential application in the field of biochemistry and cosmetology (Kubo & Kinst-Hori, 1998).
Catalytic Applications in Chemical Synthesis : Hazra et al. (2015) discussed the use of Schiff base copper(II) complexes, derived from substances related to this compound, as catalysts in alcohol oxidation, indicating their significance in organic synthesis (Hazra et al., 2015).
Industrial and Material Science Applications
Synthesis of Fragrance Compounds : The synthesis of cyclamen aldehyde, as discussed by Vrbková et al. (2015), not only demonstrates a chemical process but also indicates the potential industrial application of these compounds in the fragrance industry (Vrbková et al., 2015).
Biocatalytic Production of Bio-Based Polymers : Yuan et al. (2019) focused on the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from chemicals related to this compound, highlighting its role in creating sustainable polymers (Yuan et al., 2019).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(2)12-5-6-14(13(7-12)8-15)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPZQUHZSVMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)



![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)

